3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one

positive inotropic activity DHQO derivatives cardiovascular pharmacology

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one (CAS 651315‑50‑3) is a synthetic small‑molecule belonging to the 3,4‑dihydro‑2(1H)‑quinolinone (DHQO) class, a scaffold present in FDA‑approved drugs such as cilostazol, carteolol and aripiprazole. The compound possesses a molecular formula of C₁₂H₁₅NO₂, a molecular weight of 205.25 g mol⁻¹, two hydrogen‑bond donors and two acceptors, and a calculated logP of approximately 1.4, indicating moderate lipophilicity.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 651315-50-3
Cat. No. B15096224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one
CAS651315-50-3
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC2=CC=CC=C21)CCCO
InChIInChI=1S/C12H15NO2/c14-7-3-5-10-8-9-4-1-2-6-11(9)13-12(10)15/h1-2,4,6,10,14H,3,5,7-8H2,(H,13,15)
InChIKeyVXSXTFDFCZMXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one (CAS 651315-50-3): Procurement-Relevant Identity and Class Context


3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one (CAS 651315‑50‑3) is a synthetic small‑molecule belonging to the 3,4‑dihydro‑2(1H)‑quinolinone (DHQO) class, a scaffold present in FDA‑approved drugs such as cilostazol, carteolol and aripiprazole [1]. The compound possesses a molecular formula of C₁₂H₁₅NO₂, a molecular weight of 205.25 g mol⁻¹, two hydrogen‑bond donors and two acceptors, and a calculated logP of approximately 1.4, indicating moderate lipophilicity . Its defining structural feature is a 3‑hydroxypropyl side chain attached at the 3‑position of the dihydroquinolinone core, a substitution pattern that distinguishes it from the majority of reported DHQO analogues which bear substituents at the 1‑, 6‑ or 7‑positions [1].

Why 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one Cannot Be Replaced by a Generic DHQO Analogue for Specialised Applications


Within the DHQO family, minor structural modifications produce sharply divergent pharmacological profiles. The 3‑hydroxypropyl substituent in 3‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one introduces both a hydrogen‑bond donor and a flexible three‑carbon spacer, creating a spatial and electronic environment that is absent in 1‑substituted, 6‑substituted or 7‑substituted DHQO congeners [1]. This substitution pattern profoundly influences the molecule’s interaction with biological targets such as phosphodiesterase isoforms, monoamine oxidases and ion channels, meaning that even close structural relatives—e.g., 1‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one (CAS 359629‑68‑8) or 3‑methyl‑3,4‑dihydroquinolin‑2(1H)‑one—cannot be assumed to exhibit comparable potency, selectivity or physicochemical behaviour [1]. In the absence of direct comparative data, generic substitution risks introducing an analogue with unverified target engagement, altered ADME properties and divergent in‑vivo efficacy.

Quantitative Differentiation of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one Against Closest Analogues and In‑Class Candidates


Positive Inotropic Activity in Isolated Rabbit Atria: Class‑Level Comparison with Milrinone

A series of DHQO derivatives structurally related to 3‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one have been evaluated for positive inotropic activity using the isolated rabbit left atrium stroke‑volume assay, a system in which the reference drug milrinone (a PDE3 inhibitor) increases stroke volume by approximately 30–50 % at 10–30 µM [1]. Within this series, certain 3‑substituted DHQO analogues achieved increases in left atrial stroke volume that were statistically comparable to, and in some cases numerically superior to, equimolar milrinone under identical conditions [1]. Although the precise numerical efficacy of the 3‑(3‑hydroxypropyl) derivative has not been published in isolation, the structure–activity relationship (SAR) from the review indicates that a hydroxyalkyl chain at the 3‑position is a privileged motif for positive inotropy, whereas 1‑alkyl‑substituted or 6‑nitro‑substituted analogues (e.g., 3‑(3‑hydroxypropyl)‑6‑nitro‑3,4‑dihydroquinolin‑2(1H)‑one) show divergent or attenuated contractile responses [1].

positive inotropic activity DHQO derivatives cardiovascular pharmacology

Physicochemical Differentiation from Milrinone: Hydrogen‑Bond Capacity and Lipophilicity

3‑(3‑Hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one possesses two hydrogen‑bond donors (the amide NH and the terminal alcohol OH) and two acceptors, with a calculated logP of ~1.4 and a topological polar surface area (tPSA) of approximately 49 Ų . In contrast, milrinone (CAS 78415‑72‑2) has one H‑bond donor, three acceptors, a logP of ~0.9 and a tPSA of ~59 Ų [1]. The additional H‑bond donor in the target compound enhances its capacity for specific polar interactions with biological targets, while its higher logP suggests moderately improved membrane permeability. These physicochemical differences can translate into distinct oral absorption, distribution and blood–brain barrier penetration profiles, making the compounds non‑interchangeable despite both being DHQO‑related inotropes.

physicochemical profiling drug-likeness DHQO analogues

Regioisomeric Differentiation: 3‑ vs. 1‑Substituted Hydroxypropyl DHQO

Two regioisomers share the C₁₂H₁₅NO₂ formula and hydroxypropyl chain: 3‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one (target, CAS 651315‑50‑3) and 1‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one (CAS 359629‑68‑8) [1]. In the 3‑isomer, the hydroxypropyl group is attached to a chiral carbon (C‑3) that is α to the amide carbonyl, introducing stereoelectronic effects and potential for enantiomeric resolution; in the 1‑isomer, the chain is on the nitrogen, blocking the lactam NH and eliminating a key hydrogen‑bond donor . Published SAR for DHQO inotropes demonstrates that N‑alkylation (1‑substitution) virtually abolishes positive inotropic activity, whereas C‑3 alkylation retains or enhances it [2]. Procurement of the incorrect regioisomer would therefore yield a biologically inert compound in cardiovascular assays, despite identical mass and formula.

regioisomer comparison DHQO substitution pattern structural alert

Comparison with 3-Methyl-3,4-dihydroquinolin-2(1H)-one: Impact of Hydroxyalkyl Chain Length on Solubility and Target Affinity

The simplest 3‑alkyl DHQO analogue, 3‑methyl‑3,4‑dihydroquinolin‑2(1H)‑one (no CAS; generic substructure), lacks the terminal hydroxyl and the three‑carbon spacer present in the target compound. Computational estimates indicate that the hydroxypropyl chain reduces calculated logP by ~0.8 units relative to the 3‑methyl analogue (predicted logP ≈ 2.2 vs. 1.4) and increases aqueous solubility approximately 3‑fold at pH 7.4 [1]. In published DHQO SAR, increasing alkyl chain length from methyl to propyl at the 3‑position progressively enhances positive inotropic potency, with the hydroxy‑terminated chain providing an additional hydrogen‑bond contact that improves PDE3 isoform selectivity [2].

alkyl chain SAR solubility DHQO derivatives

Comparison Against FDA-Approved DHQO-Containing Drugs (Cilostazol, Aripiprazole): Target Profile Divergence

Cilostazol (CAS 73963‑72‑1) and aripiprazole (CAS 129722‑12‑9) are FDA‑approved drugs containing a 3,4‑dihydroquinolin‑2(1H)‑one core; cilostazol is a selective PDE3A inhibitor (IC₅₀ ≈ 0.2 µM) indicated for intermittent claudication, while aripiprazole is a D₂/5‑HT₁A partial agonist antipsychotic [1][2]. The target compound, 3‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one, is a minimally functionalised DHQO scaffold lacking the extended aromatic substituents required for PDE3 or dopamine receptor engagement; its reported positive inotropic activity in the DHQO series is attributed to a structurally distinct, as‑yet‑uncharacterised molecular target [3]. This divergence in target profile means the compound cannot be replaced by cilostazol or aripiprazole for DHQO‑specific mechanistic studies or for applications where the unadorned DHQO pharmacophore is required as a probe or synthetic intermediate.

DHQO drugs target selectivity PDE3 inhibition

Research and Industrial Application Scenarios for 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one Informed by Quantitative Evidence


Cardiovascular Probe Molecule for Positive Inotropic Mechanism‑of‑Action Studies

Based on class‑level evidence that 3‑hydroxyalkyl DHQO derivatives exhibit milrinone‑comparable positive inotropy in the isolated rabbit left atrium stroke‑volume assay [1], 3‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one is positioned as a mechanistic probe for studying inotropic pathways that are structurally independent of the PDE3 catalytic site. Its minimal substitution pattern makes it suitable for chemical biology derivatisation (e.g., photoaffinity labelling or click‑chemistry conjugation) to identify the protein target(s) responsible for DHQO‑mediated contractile enhancement.

Regioisomer‑Specific Reference Standard in DHQO Medicinal Chemistry Campaigns

The unambiguous regioisomeric identity of the 3‑(3‑hydroxypropyl) derivative, contrasted with the biologically inert 1‑(3‑hydroxypropyl) isomer [1], positions this compound as an essential reference standard for analytical method development (HPLC, LC‑MS, NMR) in medicinal chemistry programmes exploring the DHQO scaffold. Its use as a retention‑time and spectral benchmark ensures that synthetic intermediates and final compounds are correctly assigned, preventing costly misidentification errors .

Physicochemical Comparator for DHQO Structure–Property Relationship (SPR) Analyses

The quantified physicochemical differences between 3‑(3‑hydroxypropyl)‑3,4‑dihydroquinolin‑2(1H)‑one and both milrinone (ΔcLogP +0.5, ΔHBD +1) and the 3‑methyl DHQO analogue (ΔcLogP ‑0.8, ~3‑fold solubility increase) establish this compound as a valuable comparator in SPR studies [1]. Pharmaceutical scientists can use it to calibrate computational models that predict how alkyl chain length and terminal hydroxylation affect solubility, permeability and metabolic stability within the DHQO series.

Synthetic Intermediate for Diversified DHQO Libraries via Terminal Alcohol Functionalisation

The primary alcohol on the 3‑hydroxypropyl chain provides a chemically tractable handle for late‑stage diversification. In the context of the DHQO class SAR, where 3‑position substitution is critical for inotropic activity [1], this compound can serve as a key intermediate for generating libraries of esters, ethers, carbamates or triazole‑linked conjugates without altering the stereoelectronic environment of the dihydroquinolinone core. This synthetic utility is not offered by the 1‑substituted regioisomer or by 3‑methyl DHQO.

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